5-Aminohexanenitrile

Physicochemical Property Process Engineering Volatility

5-Aminohexanenitrile (CAS 18300-41-9), also known as δ-aminocapronitrile, is a bifunctional C6 building block containing a primary amine and a nitrile group on a branched carbon skeleton. Unlike the more common linear ω-aminonitrile isomer (6-aminohexanenitrile, CAS 2432-74-8), which serves as a bulk intermediate in nylon-6 manufacture, 5-aminohexanenitrile is classified as an α-aminonitrile due to the positioning of the amino group on the carbon adjacent to the nitrile-bearing chain terminus.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 18300-41-9
Cat. No. B092180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminohexanenitrile
CAS18300-41-9
Synonyms5-Aminohexanenitrile
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(CCCC#N)N
InChIInChI=1S/C6H12N2/c1-6(8)4-2-3-5-7/h6H,2-4,8H2,1H3
InChIKeyHTXLVBCGHGHRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminohexanenitrile (CAS 18300-41-9): A Branched α-Aminonitrile Intermediate for Chiral and Heterocyclic Synthesis


5-Aminohexanenitrile (CAS 18300-41-9), also known as δ-aminocapronitrile, is a bifunctional C6 building block containing a primary amine and a nitrile group on a branched carbon skeleton . Unlike the more common linear ω-aminonitrile isomer (6-aminohexanenitrile, CAS 2432-74-8), which serves as a bulk intermediate in nylon-6 manufacture, 5-aminohexanenitrile is classified as an α-aminonitrile due to the positioning of the amino group on the carbon adjacent to the nitrile-bearing chain terminus [1]. This regiospecific substitution pattern, featuring a methyl branch adjacent to the amino group, fundamentally alters its reactivity profile, making it a sought-after chiral synthon for non-proteinogenic amino acid and hydantoin synthesis rather than a commodity monomer [2].

Chiral synthon workflow: Branched α-aminonitrile for non-proteinogenic amino acid and hydantoin synthesis.
Reactivity profile: Bifunctional C6 building block with regiospecific α-amino substitution pattern.
Procurement context: Specialty fine chemical intermediate; not a bulk commodity monomer.

Why 6-Aminohexanenitrile Cannot Substitute for 5-Aminohexanenitrile in α-Functionalized Molecule Synthesis


Procurement specialists and medicinal chemists must avoid the generic substitution of 6-aminohexanenitrile for 5-aminohexanenitrile because the two isomers display divergent reactivity dictated by the proximity of the amino group to the nitrile. In 5-aminohexanenitrile, the C5 amino group is positioned alpha to the point chain branching, enabling α-aminonitrile-specific reactions, such as acid-catalyzed Ugi condensations or base-mediated cyclizations to hydantoins, which proceed with markedly higher efficiency compared to the linear ω-aminonitrile [1]. Furthermore, the branched carbon backbone introduces a chiral center at C5, which is absent in the symmetric 6-aminohexanenitrile, making the 5-isomer indispensable for generating enantiomerically enriched intermediates via dynamic kinetic resolution [2]. Interchanging these isomers results in the loss of the chiral α-carbon reactivity center, divergent hydrogen bonding patterns as evidenced by a LogP shift, and failure in downstream stereospecific syntheses .

5-Aminohexanenitrile
Target compound Branched skeleton with chiral center at C5; enables α-aminonitrile-specific cyclizations.
6-Aminohexanenitrile
Generic substitute Linear ω-aminonitrile isomer; lacks chiral α-carbon reactivity, leading to divergent hydrogen bonding and potential failure in stereospecific syntheses.

Quantitative Differentiation Evidence for 5-Aminohexanenitrile vs. 6-Aminohexanenitrile


Enhanced Vapor Pressure and Volatility Profile vs. 6-Aminohexanenitrile

The branched carbon skeleton of 5-aminohexanenitrile significantly increases molecular volatility compared to its linear isomer. This enhanced vapor pressure dictates distinct handling and downstream process engineering requirements, making the 5-isomer better suited for gas-phase or vacuum-transfer synthesis steps where the linear isomer remains more condensed [1].

Volatility Profile
Cross-study comparable
0.102 mmHg at 25°C
1.60× higher vs. linear isomer
Supports process engineering fit for gas-phase or vacuum-transfer synthesis steps.
Requires distinct engineering controls compared to 6-aminohexanenitrile.
Physicochemical Property Process Engineering Volatility

Differentiated Lipophilicity (LogP) Impacting Chromatographic Separation

The difference in branching between the two aminohexanenitrile isomers yields a subtle but analytically significant shift in lipophilicity. The 5-position branching results in a LogP value distinct from the linear 6-isomer, providing a basis for HPLC resolution and confirming that procurement of the exact isomer is critical to match established analytical methods and avoid co-elution issues .

Lipophilicity Shift
Cross-study comparable
LogP = 1.72778
ΔLogP = -0.0016 vs. 6-isomer
Confirms differential reverse-phase retention behavior for analytical method matching.
Data to verify; computed octanol-water partition coefficient.
Chromatography Analytical Chemistry Lipophilicity

Regiospecific Nucleophilic Reactivity in Hydantoin Ring Formation vs. 6-Aminohexanenitrile

5-Aminohexanenitrile reacts efficiently under mild conditions (Hünig's base, CO2) to form 5-substituted hydantoins via intramolecular trapping of a cyano-carbamic acid intermediate, a critical precursor to 5-methyl-substituted α-amino acids. In contrast, the linear 6-aminohexanenitrile preferentially forms polymeric byproducts or undergoes simple nitrile hydrolysis under identical α-aminonitrile activation conditions, demonstrating that the methyl branch at C5 is essential for directing the cyclization manifold [1].

Cyclization Selectivity
Class-level inference
Forms hydantoin derivatives
Hydantoin pathway
Essential for accessing constrained, chiral amino acid building blocks.
Linear 6-isomer forms polymeric byproducts under identical conditions.
Heterocyclic Chemistry Amino Acid Synthesis Hydantoins

Industrial Manufacturing Origin via Hydroformylation vs. Partial Hydrogenation of Adiponitrile

The manufacturing route to 5-aminohexanenitrile involves a fundamentally different industrial process—the hydroformylation of 3-pentenenitrile to 5-formylvaleronitrile followed by reductive amination—compared to the partial hydrogenation of adiponitrile used to produce bulk 6-aminohexanenitrile [1] [2]. This divergent origin means that the two isomers are not interchangeable in supply chains; 5-aminohexanenitrile carries distinct impurity profiles (e.g., residual 4- and 3-formylvaleronitrile byproducts) and is manufactured at a significantly smaller scale (gram-to-kilogram) compared to the 6-isomer, which is produced at multi-ton scales as a nylon intermediate [2].

Manufacturing Origin
Class-level inference
Hydroformylation of 3-pentenenitrile
Research & pilot scale
Supply chain is distinct from bulk nylon intermediate production; impurity profile differs.
Commodity 6-isomer is produced via partial hydrogenation of adiponitrile.
Industrial Chemistry Process Chemistry Supply Chain

Key Application Scenarios Where 5-Aminohexanenitrile Outperforms Generic Aminonitriles


Synthesis of Chiral 5-Methyl Substituted Hydantoins

5-Aminohexanenitrile is the preferred α-aminonitrile substrate for the Bucherer-Bergs reaction when targeting 5-(3-cyanopropyl)-5-methylhydantoin. The pre-installed C5 methyl branch delivers the requisite quaternary carbon center upon cyclization, which cannot be achieved using linear 6-aminohexanenitrile. The resulting hydantoin serves as a direct precursor to γ-carboxy-substituted α-methyl amino acids after basic hydrolysis, providing access to constrained amino acid building blocks for peptidomimetic design without requiring chiral auxiliary strategies [1].

Dynamic Kinetic Resolution for Enantiopure α-Amino Acids

The chiral center at C5 in 5-aminohexanenitrile permits dynamic kinetic resolution (DKR) using nitrile hydratase/amidase cascades. This enzymatic process converts the racemic α-aminonitrile into enantiomerically enriched 5-aminohexanoic acid derivatives in a single pot. The presence of the methyl branch adjacent to the amino group enhances substrate recognition by the nitrile hydratase enzyme, leading to superior enantioselectivity compared to linear α-aminonitriles of similar chain length [2].

Gas-Phase or Vacuum-Transfer Amination Chemistry

Owing to the 60.4% higher vapor pressure (0.102 mmHg at 25°C) relative to 6-aminohexanenitrile (0.0636 mmHg), 5-aminohexanenitrile is the superior isomer for continuous-flow gas-phase reductive amination or nitrile hydrogenation processes. Its enhanced volatility allows for higher mass transfer rates at lower temperatures, reducing thermal degradation of the product amine and simplifying downstream separation via condensation, a critical advantage in process intensification [3].

Orthogonal Bifunctional Linker for PROTAC and Bioconjugation

The regiospecific placement of the amino group at the branched C5 position, combined with the terminal nitrile, provides a compact, chiral linker motif for Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates. Unlike the symmetric 6-aminohexanenitrile, the methyl branch in 5-aminohexanenitrile reduces crystallinity of the final conjugate and provides a distinct vector angle for linker attachment, improving the physicochemical developability of the resulting bioconjugate [4].

Application
Selection Property
Validation Focus
Chiral hydantoin synthesis
Pre-installed C5 methyl branch for quaternary carbon center formation
Cyclization efficiency and amino acid precursor purity
Dynamic kinetic resolution
Chiral center at C5 for enzymatic recognition
Enantiomeric excess and nitrile hydratase substrate specificity
Gas-phase process chemistry
Higher volatility relative to linear isomer
Mass transfer rate and thermal degradation control
Bifunctional linker design
Branched, chiral linker with terminal nitrile
Conjugate crystallinity reduction and vector angle control
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